6-Azacholest-4-en-3-ol-7-one
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Overview
Description
Tartrazine is a synthetic lemon yellow azo dye primarily used as a food coloring. It is also known as E number E102, C.I. 19140, FD&C Yellow 5, Yellow 5 Lake, Acid Yellow 23, Food Yellow 4, and trisodium 1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo)-5-pyrazolone-3-carboxylate . Tartrazine is widely used in various industries, including food, pharmaceuticals, and cosmetics, due to its vibrant color and stability.
Preparation Methods
Tartrazine is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of sulfanilic acid, followed by coupling with pyrazolone . The reaction conditions include maintaining a low temperature and acidic environment to ensure the stability of the diazonium salt formed during the process . Industrial production methods involve large-scale batch or continuous processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Tartrazine undergoes various chemical reactions, including:
Reduction: The azo group in tartrazine can be reduced to form amines.
Substitution: Tartrazine can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tartrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tartrazine exerts its effects involves its interaction with various molecular targets and pathways. Tartrazine can bind to proteins and enzymes, altering their activity and function . It can also generate reactive oxygen species, leading to oxidative stress and cellular damage . The exact molecular pathways involved in these effects are still under investigation, but they likely involve multiple cellular processes and signaling pathways .
Comparison with Similar Compounds
Tartrazine is often compared with other azo dyes, such as:
Sunset Yellow FCF (E110): Another widely used food colorant with similar applications but different chemical structure and properties.
Allura Red AC (E129): A red azo dye used in food and cosmetics, known for its stability and vibrant color.
Ponceau 4R (E124): A red azo dye used in food and pharmaceuticals, with different safety and regulatory considerations.
Tartrazine is unique due to its specific chemical structure, which imparts its characteristic yellow color and stability . Its widespread use and regulatory approval in many countries highlight its importance in various industries .
Properties
CAS No. |
111300-81-3 |
---|---|
Molecular Formula |
C26H43NO2 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(1R,3aS,3bS,7S,9aR,9bS,11aR)-7-hydroxy-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,5,7,8,9,9b,10,11-dodecahydrocyclopenta[i]phenanthridin-4-one |
InChI |
InChI=1S/C26H43NO2/c1-16(2)7-6-8-17(3)19-9-10-20-23-21(12-14-25(19,20)4)26(5)13-11-18(28)15-22(26)27-24(23)29/h15-21,23,28H,6-14H2,1-5H3,(H,27,29)/t17?,18-,19+,20-,21-,23-,25+,26+/m0/s1 |
InChI Key |
PXMSFBUTEONYPF-IIXLLSPNSA-N |
Isomeric SMILES |
CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)NC4=C[C@H](CC[C@]34C)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |
Synonyms |
6-azacholest-4-en-3-ol-7-one 6-azacholesterol |
Origin of Product |
United States |
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